molecular formula C15H15N3O6S B1142554 (6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 69822-88-4

(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1142554
CAS No.: 69822-88-4
M. Wt: 365.4 g/mol
InChI Key: XCEHCNSCSADONR-FBCAJUAOSA-N
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Description

(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15N3O6S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, showcasing the preparation of derivatives of this compound (Deng Fu-li, 2007).
  • Development of Schiff base metal complexes derived from cefotaxime, demonstrating the potential for creating novel compounds using this molecule (A. J. Abdulghani & Rashad Hussain, 2015).
  • Synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester, highlighting the creation of structurally modified variants of the parent compound (Yuan Zhe-dong, 2007).

Analytical Applications

Application in Corrosion Inhibition

  • Electrochemical evaluation of cephalothin, a derivative, as a corrosion inhibitor for steel in acid media, showcasing an industrial application (J. Aldana-González, A. Espinoza-Vázquez, M. Romero-Romo, J. Uruchurtu-Chavarín, M. Palomar-Pardavé, 2015).

Medicinal Chemistry and Drug Development

Biochemical Analysis

Novel Synthesis Methods

Properties

CAS No.

69822-88-4

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N3O6S/c1-7-6-25-14-10(13(20)18(14)11(7)15(21)22)16-12(19)9(17-23-2)8-4-3-5-24-8/h3-5,10,14H,6H2,1-2H3,(H,16,19)(H,21,22)/b17-9-/t10-,14-/m1/s1

InChI Key

XCEHCNSCSADONR-FBCAJUAOSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O

Origin of Product

United States

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